![molecular formula C20H23N3O2S B14805307 4-tert-butyl-N-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805307.png)
4-tert-butyl-N-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{[2-(4-methoxybenzylidene)hydrazino]carbonothioyl}benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxybenzylidene moiety, and a hydrazinocarbonothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[2-(4-methoxybenzylidene)hydrazino]carbonothioyl}benzamide typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-methoxybenzaldehyde hydrazone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[2-(4-methoxybenzylidene)hydrazino]carbonothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
4-tert-butyl-N-{[2-(4-methoxybenzylidene)hydrazino]carbonothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[2-(4-methoxybenzylidene)hydrazino]carbonothioyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to biological effects. For example, its potential anti-inflammatory activity could be due to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-{[2-(4-methoxybenzylidene)hydrazino]carbonothioyl}benzamide is unique due to its specific structural features, such as the hydrazinocarbonothioyl linkage and the methoxybenzylidene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[(E)-(4-methoxyphenyl)methylideneamino]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)16-9-7-15(8-10-16)18(24)22-19(26)23-21-13-14-5-11-17(25-4)12-6-14/h5-13H,1-4H3,(H2,22,23,24,26)/b21-13+ |
InChI Key |
PIUABZQSATYPDQ-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


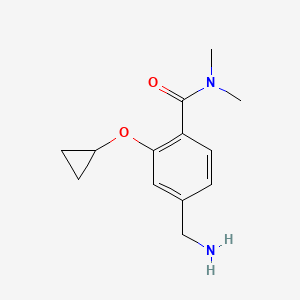
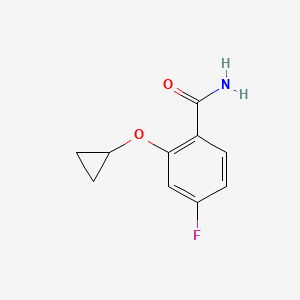
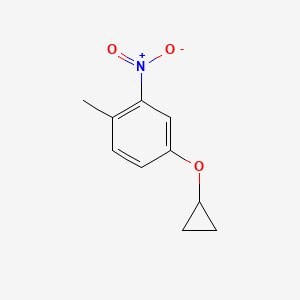


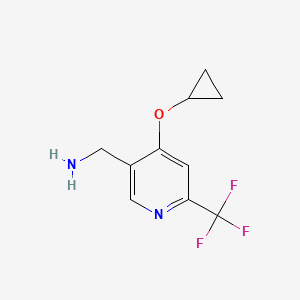
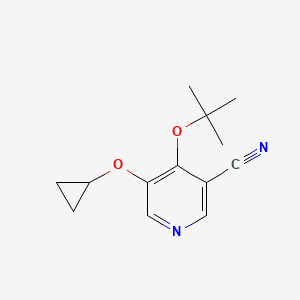


![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14805277.png)
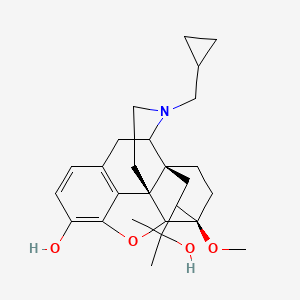
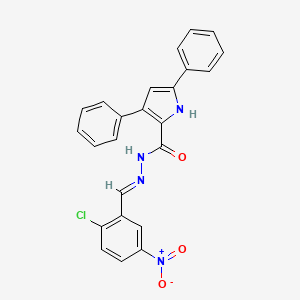
![5-Chloro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B14805300.png)
![N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14805311.png)
